![molecular formula C12H18N4O3 B4759917 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-methylpiperidine](/img/structure/B4759917.png)
1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-methylpiperidine
Overview
Description
1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-methylpiperidine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DMNPPO or 4-methyl-1-(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)piperidine-4-carboxylic acid.
Mechanism of Action
The mechanism of action of 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-methylpiperidine involves its interaction with specific ion channels in the brain. This compound has been shown to selectively block a type of ion channel known as the voltage-gated sodium channel, which is involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-methylpiperidine have been studied in vitro and in vivo. In vitro studies have shown that this compound can block sodium currents in neurons, leading to a decrease in the amplitude and duration of action potentials. In vivo studies have shown that this compound can reduce pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-methylpiperidine in lab experiments is its selectivity for the voltage-gated sodium channel. This allows researchers to selectively block this channel and study its function in neurons. One limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-methylpiperidine. One area of research is the development of more selective and potent analogs of this compound for use in neuroscience research. Another area of research is the study of the effects of this compound on other ion channels and its potential therapeutic applications in the treatment of pain and other neurological disorders.
Scientific Research Applications
1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-methylpiperidine has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been used as a tool to study the function of certain ion channels in the brain.
properties
IUPAC Name |
(1,5-dimethyl-4-nitropyrazol-3-yl)-(4-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-8-4-6-15(7-5-8)12(17)10-11(16(18)19)9(2)14(3)13-10/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSCXYCRGHFBAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C(=C2[N+](=O)[O-])C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)(4-methylpiperidin-1-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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